(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole is an organic compound that features a nitro group and a pyrazole ring attached to a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole typically involves the following steps:
Formation of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be synthesized through cyclization reactions involving dihydroxy compounds.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via condensation reactions between hydrazines and 1,3-diketones.
Nitration: The nitro group is introduced through nitration reactions using reagents such as nitric acid or nitrating mixtures.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium azide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or azide-substituted pyrazoles.
Scientific Research Applications
(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-Tetrahydrofuran-3-yl (2S,3S)-4-((S)-4-((1R,3R)-3-(2-Amino-2-oxoethyl)-2,3-dihydro-1H-inden-1-yl)-2-benzyl-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate .
- Tetrahydrofuran cyclic urea derivatives .
Uniqueness
(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-nitro-1-[(3S)-oxolan-3-yl]pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-10(12)7-3-8-9(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJNLXWEKHTMPZ-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1N2C=C(C=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.